![molecular formula C16H16N2O3S B1274502 6-(Benzothiazol-2-ylcarbamoyl)-3-methyl-cyclohex-3-enecarboxylic acid CAS No. 332410-15-8](/img/structure/B1274502.png)
6-(Benzothiazol-2-ylcarbamoyl)-3-methyl-cyclohex-3-enecarboxylic acid
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Overview
Description
Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity, making it vital for the investigation of novel therapeutics .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position can induce significant changes in the biological activity of compounds .Chemical Reactions Analysis
Benzothiazole compounds can undergo a variety of chemical reactions. For example, a simple microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid provides 2-arylbenzothiazoles under solvent and catalyst-free conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific benzothiazole compound would depend on its exact structure. For example, the compound “6-(Benzothiazol-2-ylcarbamoyl)-3-methyl-” has a CAS Number: 332410-15-8 and a Molecular Weight: 316.38 .Scientific Research Applications
Microwave-Assisted Cyclization
The compound has been studied in the context of microwave-assisted cyclization. A study highlighted the cyclization of aryl 2-bromocyclohex-1-enecarboxylates to give corresponding analogues in yields of 50-72% (Dao et al., 2018).
Anticancer Activity
Significant anticancer activity has been observed in compounds containing the benzothiazole moiety. One study synthesized novel 4-thiazolidinones with benzothiazole and evaluated their antitumor activity against various cancer cell lines (Havrylyuk et al., 2010).
Synthesis of Bisamide Compounds
Bisamide compounds containing benzothiazole units have been synthesized, showing in vitro antitumor activity against PC3 and BGC-823 cells. Some compounds demonstrated significant antiproliferative activity (Lu Ping, 2012).
Antibacterial and Antifungal Activities
Benzothiazole derivatives have been synthesized and evaluated for antibacterial and antifungal activities against various microorganisms. The studies indicate good to moderate activity in this regard (Chavan & Pai, 2007).
Anti-Inflammatory and Analgesic Activities
Some benzothiazole derivatives have been evaluated for their anti-inflammatory and analgesic activities, showing potent effects when compared with standard drugs (Verma, Martin, & Singh, 2014).
Antimicrobial Screening
Certain benzothiazole derivatives underwent antimicrobial screening against Gram-positive and Gram-negative bacteria and fungal species, showing comparable results with standard drugs (Patel & Shaikh, 2010).
Antiparasitic Properties
Compounds with benzothiazole moiety have been studied for antiparasitic properties against Leishmania infantum and Trichomonas vaginalis, with some showing promising activity (Delmas et al., 2002).
Anticonvulsant Effects
Novel derivatives of benzothiazole have been synthesized and evaluated for anticonvulsant effects, showing promising results in various models of experimental epilepsy (Malik, Bahare, & Khan, 2013).
Aldose Reductase Inhibition
Compounds with benzothiazole side chains have been identified as potent aldose reductase inhibitors, potentially useful in treating chronic diabetic complications (Mylari et al., 1992).
Corrosion Inhibition
Benzothiazole derivatives have been synthesized to study their corrosion inhibiting effect against steel in acidic solutions, showing higher inhibition efficiencies than other inhibitors (Hu et al., 2016).
Pharmacokinetic Enhancers
Benzothiazole amides have been identified as a new class of pharmacokinetic enhancers for HIV protease inhibitors, exhibiting potent CYP3A4 inhibiting properties (Jonckers et al., 2012).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity againstMycobacterium tuberculosis . The target of these compounds is often the enzyme DprE1 , which is crucial for the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(1,3-benzothiazol-2-ylcarbamoyl)-3-methylcyclohex-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-9-6-7-10(11(8-9)15(20)21)14(19)18-16-17-12-4-2-3-5-13(12)22-16/h2-6,10-11H,7-8H2,1H3,(H,20,21)(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKRAUZDTBXLAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C(C1)C(=O)O)C(=O)NC2=NC3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389317 |
Source
|
Record name | 6-(Benzothiazol-2-ylcarbamoyl)-3-methyl-cyclohex-3-enecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50389317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
332410-15-8 |
Source
|
Record name | 6-(Benzothiazol-2-ylcarbamoyl)-3-methyl-cyclohex-3-enecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50389317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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